3-Chloro-2,4,5-trifluorobenzoyl fluoride
Overview
Description
3-Chloro-2,4,5-trifluorobenzoyl fluoride is an organofluorine compound with the molecular formula C7HClF4O. It is a derivative of benzoyl fluoride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,4,5-trifluorobenzoyl fluoride typically involves the chlorination and fluorination of benzoyl fluoride derivatives. One common method includes the chlorination of 2,4,5-trifluorobenzoic acid to produce 3-chloro-2,4,5-trifluorobenzoic acid, which is then reacted with thionyl chloride to yield 3-Chloro-2,4,5-trifluorobenzoyl chloride. This chloride compound can be further fluorinated to obtain the desired fluoride compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing catalysts such as ferric chloride anhydrous to enhance reaction efficiency and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,5-trifluorobenzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3-chloro-2,4,5-trifluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
From Substitution: Various substituted benzoyl fluorides.
From Hydrolysis: 3-Chloro-2,4,5-trifluorobenzoic acid.
Scientific Research Applications
3-Chloro-2,4,5-trifluorobenzoyl fluoride is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals due to its unique reactivity and stability.
Medicine: It is investigated for its potential use in drug development, particularly in creating compounds with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5-trifluorobenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of electronegative fluorine atoms increases the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce fluorine atoms into target molecules, enhancing their stability and biological activity .
Comparison with Similar Compounds
3-Chlorobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms on the benzene ring.
2,3,4,5-Tetrafluorobenzoyl chloride: Contains an additional fluorine atom but lacks the chlorine atom.
2-Chloro-1,3-difluoro-4-nitrobenzene: Similar in having chlorine and fluorine substitutions but includes a nitro group instead of a benzoyl fluoride group
Uniqueness: 3-Chloro-2,4,5-trifluorobenzoyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The combination of chlorine and multiple fluorine atoms makes it a valuable intermediate in the synthesis of various fluorinated compounds, offering advantages in terms of reactivity and the ability to introduce multiple fluorine atoms into target molecules .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXDXLUGMVTANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543945 | |
Record name | 3-Chloro-2,4,5-trifluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-76-2 | |
Record name | 3-Chloro-2,4,5-trifluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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